3-bromo-5-chloro-N-methylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with bromine and chlorine atoms, as well as a methyl group attached to the nitrogen atom. Its chemical formula is C₆H₆BrClN₂, and it has a molecular weight of 221.48 g/mol. The compound features a five-membered aromatic heterocyclic structure, which includes four carbon atoms and one nitrogen atom in the ring, contributing to its stability and reactivity in various
Research indicates that 3-bromo-5-chloro-N-methylpyridin-2-amine may exhibit biological activity due to its structural features. Compounds containing pyridine rings are often found in numerous bioactive molecules, including pharmaceuticals. The introduction of halogen substituents can significantly influence the compound's biological properties, potentially enhancing its activity against various biological targets . Current studies are exploring its potential as a building block for developing novel therapeutic agents.
Several synthesis methods have been reported for 3-bromo-5-chloro-N-methylpyridin-2-amine:
3-bromo-5-chloro-N-methylpyridin-2-amine has several applications in scientific research and industry:
Interaction studies involving 3-bromo-5-chloro-N-methylpyridin-2-amine focus on its reactivity with biological targets and other chemical entities. Its ability to act as an arylating agent allows it to form covalent bonds with nucleophiles, leading to the development of complex molecular architectures that may exhibit desirable biological activities .
Several compounds share structural similarities with 3-bromo-5-chloro-N-methylpyridin-2-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-N,N-dimethylpyridin-2-amine | 1060801-39-9 | 0.95 |
4-Bromo-N-methylpyridin-2-amine | 468718-65-2 | 0.80 |
N-(3-Bromo-5-chloropyridin-2-yl)formamide | 1263214-75-0 | 0.79 |
3-Bromo-N-methylpyridin-4-amines | Various | Varies |
These compounds differ primarily in their substitution patterns on the pyridine ring or additional functional groups, affecting their reactivity and potential applications. The unique combination of bromine and chlorine substituents in 3-bromo-5-chloro-N-methylpyridin-2-amine enhances its reactivity compared to other similar compounds, making it a valuable target for synthetic and medicinal chemistry research .
The systematic name 3-bromo-5-chloro-N-methylpyridin-2-amine follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The parent structure is a pyridine ring, a six-membered aromatic ring containing one nitrogen atom. Substituents are numbered to assign the lowest possible locants, resulting in:
The structural formula is represented as:
Br │ Cl─Pyridine─N─CH₃
The SMILES notation for this compound is CNc1nc(Br)cc(Cl)c1
, which encodes the connectivity and substituent positions.
The CAS Registry Number for 3-bromo-5-chloro-N-methylpyridin-2-amine is 1267467-45-7, a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:
Identifier Type | Value |
---|---|
Molecular Formula | C₆H₆BrClN₂ |
Molecular Weight | 221.48 g/mol |
Supplier Catalog No. | MC28N814 |
Alternative names for this compound are limited due to its specificity, though it may be referenced in proprietary contexts by its CAS number or structural descriptors.
The molecular formula C₆H₆BrClN₂ reflects the composition of six carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms. The molecular weight of 221.48 g/mol is calculated as follows:
Element | Atomic Mass (g/mol) | Quantity | Contribution (g/mol) |
---|---|---|---|
Carbon | 12.01 | 6 | 72.06 |
Hydrogen | 1.008 | 6 | 6.048 |
Bromine | 79.904 | 1 | 79.904 |
Chlorine | 35.453 | 1 | 35.453 |
Nitrogen | 14.007 | 2 | 28.014 |
Total | 221.48 |
The exact mass of the compound is 221.9393 Da, accounting for isotopic distributions of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and chlorine (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%).